Mineralization of poly(tetrafluoroethylene) and other fluoropolymers using molten sodium hydroxide†
Green Chemistry Pub Date: 2022-07-25 DOI: 10.1039/D2GC00797E
Abstract
A simple, easy, and environmentally benign new technology consisting of a two-step process is proposed for the chemical recycling of fluoropolymers. In the first step, fluoropolymers were mineralized to soluble alkaline fluorides via degradation using a molten alkaline hydroxide at elevated temperatures and atmospheric pressure. In the subsequent step, CaF2, which is an indispensable starting material for almost all organofluorine compounds, was obtained following treatment of the former aqueous solution with CaCl2. Poly(tetrafluoroethylene) (PTFE), otherwise known as Teflon™, was subjected to mineralization using this new technique, and poly(vinylidene fluoride) (PVDF), poly(chlorotrifluoroethylene) (PCTFE), and the poly(vinylidene fluoride-co-hexafluoropropylene) copolymer (poly(VDF-co-HFP)) were also successfully mineralized. When PTFE was heated with a large excess of NaOH at 500 °C for 3 h, 73.8% yield of CaF2 was obtained with respect to the initial amount of PTFE. However, when KOH was used instead of NaOH, a low CaF2 yield was obtained (i.e., 28%). For the other fluoropolymers, under the same experimental conditions, using NaOH, the yields of CaF2 were 83.7% for PVDF, 52.3% for PCTFE, and 84.0% for poly(VDF-co-HFP). Finally, a mechanism based on the interdependence of polymer pyrolysis and nucleophilic attack by O2− generated by the molten NaOH was developed.
Recommended Literature
- [1] Five new coordination polymers with a Y-shaped N-heterocyclic carboxylic acid: structural diversity, bifunctional luminescence sensing and magnetic properties†
- [2] Screening and authentication of herbal formulations based on microextraction-assisted voltammetry of microparticles†
- [3] Catalytic asymmetric synthesis of 5-membered alicyclic α-quaternary β-amino acids via [3 + 2]-photocycloaddition of α-substituted acrylates†
- [4] Convergent total synthesis of corallocin A†
- [5] Mo(CO)6 catalysed chemoselective hydrosilylation of α,β-unsaturated amides for the formation of allylamines†
- [6] A Pyrone Strategy for the Synthesis of 3-Acyltetramic Acids
- [7] Inside front cover
- [8] Synthetic approaches towards structurally-defined electrochemically and (photo)redox-active polymer architectures
- [9] Electron dominated thermoelectric response in MNiSn (M: Ti, Zr, Hf) half-Heusler alloys
- [10] In(OTf)3-catalyzed N-α phosphonylation of N,O-acetals with triethyl phosphite†
Journal Name:Green Chemistry
Research Products
-
CAS no.: 1115-82-8